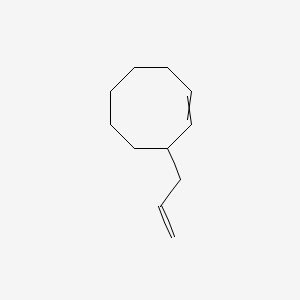

3-(2-Propenyl)cyclooctene

Description

Contextual Significance of Olefinic Cyclooctene (B146475) Derivatives in Advanced Organic Synthesis and Materials Science

Olefinic cyclooctene derivatives are a class of compounds that have garnered considerable attention in both advanced organic synthesis and materials science. The eight-membered ring of cyclooctene is notable for its ability to exist as stable cis and trans stereoisomers, a feature that is rare for smaller cycloalkenes. wikipedia.org The trans-cyclooctene (B1233481) isomers, in particular, are highly strained and possess remarkable reactivity, which has been harnessed in the field of bioorthogonal chemistry. nih.govresearchgate.net This "click chemistry" approach, specifically the strain-promoted inverse electron-demand Diels-Alder reaction (SPIEDAC) with tetrazines, allows for rapid and selective bond formation in complex biological environments without the need for toxic metal catalysts. nih.govtcichemicals.com This has profound implications for in vivo imaging, drug delivery, and the study of biological processes. nih.govnih.gov

In the realm of materials science, functionalized cyclooctenes are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP). acs.orgnih.govacs.org This polymerization technique, often employing ruthenium-based catalysts, enables the synthesis of polymers with precisely controlled structures and functionalities. acs.orgnih.gov The incorporation of functional groups, such as the propenyl group in 3-(2-propenyl)cyclooctene, into the polymer backbone can impart specific properties to the resulting materials, leading to applications in areas like specialty elastomers, adhesives, and advanced composites. nih.gov The ability to create polymers with tailored thermal and mechanical properties underscores the importance of functionalized cyclooctenes as building blocks for novel materials. nih.gov

Historical Development and Evolution of Research on Propenyl-Substituted Cyclooctenes

The study of cyclooctene and its derivatives has a rich history dating back to the mid-20th century. The first synthesis of trans-cyclooctene was achieved in 1950 through a Hofmann elimination reaction. nih.gov The subsequent development of methods to separate the cis and trans isomers, often involving silver nitrate (B79036) complexation, was a critical step in unlocking their distinct chemical reactivities. nih.govnih.gov

The functionalization of the cyclooctene ring has been an ongoing area of research. Early methods focused on reactions of the double bond, while later advancements allowed for the introduction of substituents at various positions on the ring. The synthesis of propenyl-substituted cycloalkenes, in general, has been achieved through various methods, including allylic substitution and cross-coupling reactions. Palladium-catalyzed reactions, for instance, have become a powerful tool for the formation of carbon-carbon bonds, including the introduction of allyl groups onto cyclic structures. nih.govorganic-chemistry.org

While a detailed historical account specifically for this compound is not extensively documented in readily available literature, its development can be seen as a convergence of the established chemistry of cyclooctene and the evolution of synthetic methodologies for introducing allylic substituents. The motivation for synthesizing such a compound likely stems from the desire to combine the unique properties of the cyclooctene ring with the versatile reactivity of the propenyl group, for example, as a monomer in polymerization or as a handle for further chemical modification.

Scope and Defined Research Objectives Pertaining to this compound Investigations

The investigation of this compound is guided by a set of well-defined research objectives that build upon the known utility of related compounds. These objectives primarily fall into two categories: its application as a monomer in polymer synthesis and its potential as a building block in organic synthesis.

A primary research objective is to explore the utility of this compound as a monomer in ROMP. Key areas of investigation include:

Polymerization Kinetics and Control: Studying the rate of polymerization and the ability to control the molecular weight and polydispersity of the resulting polymer.

Polymer Properties: Characterizing the thermal and mechanical properties of the synthesized poly(this compound) and its copolymers. The presence of the pendant propenyl group is expected to influence properties such as glass transition temperature, elasticity, and cross-linking potential.

Post-Polymerization Modification: Utilizing the pendant propenyl groups on the polymer backbone for further functionalization, allowing for the creation of graft copolymers and materials with tailored surface properties.

In the context of organic synthesis, research objectives include:

Diastereoselective Reactions: Investigating the stereochemical outcomes of reactions involving the chiral center at the 3-position and the double bond within the ring.

Functional Group Transformations: Exploring the selective transformation of the endocyclic and exocyclic double bonds to introduce new functionalities.

Synthesis of Complex Molecules: Utilizing this compound as a scaffold for the synthesis of more complex molecular architectures, potentially with applications in pharmaceuticals or agrochemicals.

A significant challenge in the investigation of this compound is the limited availability of detailed experimental data for the compound itself. While its existence is confirmed in chemical databases, a comprehensive characterization of its physicochemical and spectroscopic properties remains an area for future research.

Structure

3D Structure

Properties

CAS No. |

61141-59-1 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

3-prop-2-enylcyclooctene |

InChI |

InChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2 |

InChI Key |

YTFPTYCWQUMJBX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCCCCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Propenyl Cyclooctene and Its Stereoisomers

Retrosynthetic Analysis of the 3-(2-Propenyl)cyclooctene Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.com For this compound, this process involves identifying key bond disconnections that lead to logical precursors.

A primary disconnection can be made at the carbon-carbon double bond of the propenyl group, suggesting a Wittig-type reaction or a transition metal-catalyzed cross-coupling reaction for its formation. Another strategic disconnection breaks the cyclooctene (B146475) ring itself, pointing towards ring-closing metathesis (RCM) as a powerful tool for its construction. lkouniv.ac.in This latter approach simplifies the target to a linear diene precursor. Further disconnections would then focus on the stereoselective synthesis of this acyclic precursor. Functional group interconversions (FGI) may also be considered to facilitate these disconnections, for instance, by transforming the alkene of the propenyl group into a more reactive functional group. ias.ac.in

Convergent and Linear Synthetic Strategies to Access this compound

For this compound, a convergent synthesis might involve the separate preparation of a cyclooctene derivative and an allylating agent, followed by their coupling. A linear approach could start with a functionalized cyclooctane (B165968) or a linear precursor that undergoes a series of transformations to introduce the propenyl group and the cyclooctene double bond.

Olefin metathesis has emerged as a transformative reaction in organic synthesis, enabling the efficient formation of carbon-carbon double bonds. wikipedia.org It is particularly well-suited for the construction of cyclic and macrocyclic systems. caltech.edu The reaction, catalyzed by transition metal complexes, particularly those of ruthenium and molybdenum, involves the redistribution of alkene fragments. wikipedia.orgnobelprize.org

Ring-closing metathesis (RCM) is a powerful intramolecular variant of olefin metathesis used to form cyclic alkenes from acyclic dienes. libretexts.org For the synthesis of this compound, a suitable RCM precursor would be a 1,9-diene with the allyl group appropriately positioned. The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions.

The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope of RCM. caltech.eduacs.org These catalysts exhibit high functional group tolerance and activity. researchgate.net Reaction optimization often involves screening different generations of these catalysts, adjusting the catalyst loading, temperature, and solvent to maximize the yield of the desired cyclized product and minimize side reactions like oligomerization. nih.govashansenlab.com For instance, higher catalyst loading and elevated temperatures can sometimes lead to catalyst decomposition or undesired isomerization of the double bonds. nih.gov

Table 1: Key Parameters in RCM Reaction Optimization

| Parameter | Considerations |

| Catalyst | Choice between first, second, and third-generation Grubbs catalysts, or other specialized catalysts, depending on the substrate's reactivity and steric hindrance. caltech.edu |

| Catalyst Loading | Typically ranges from 1-10 mol%, with lower loadings being more economical for large-scale synthesis. |

| Solvent | Dichloromethane and toluene (B28343) are commonly used solvents. The choice can influence reaction rates and solubility of the catalyst and substrate. |

| Temperature | Reactions are often run at room temperature to reflux, with the optimal temperature balancing reaction rate and catalyst stability. nih.gov |

| Concentration | High dilution conditions are often employed to favor intramolecular RCM over intermolecular oligomerization. |

Cross-metathesis (CM) provides an alternative intermolecular approach where two different alkenes react to form a new alkene. libretexts.org In the context of this compound synthesis, a CM reaction could be envisioned between cyclooctene and an allylating agent like allyl bromide or allyl alcohol. However, controlling the selectivity of CM reactions can be challenging, often leading to a mixture of products including homodimers of the starting materials. u-tokyo.ac.jp

The development of highly selective catalysts has improved the feasibility of CM reactions. For instance, certain molybdenum and tungsten-based catalysts have shown high Z-selectivity in olefin metathesis. u-tokyo.ac.jp The choice of catalyst and the stoichiometry of the reactants are crucial for achieving a high yield of the desired cross-coupled product.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have found widespread application in the synthesis of complex organic molecules. santaisci.com

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org To synthesize this compound using this method, a 3-halocyclooctene or a cycloocten-3-yl triflate could be coupled with an allylboronic acid or ester. organic-chemistry.org The reaction is known for its mild conditions and high functional group tolerance. nih.gov The choice of palladium source, ligand, and base is critical for achieving high yields. organic-chemistry.orgrsc.org

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org |

| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) libretexts.orgnih.gov |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH) nih.gov |

| Organoboron Reagent | Allylboronic acid, allylboronate esters |

| Organohalide/Triflate | 3-Bromocyclooctene, 3-iodocyclooctene, cycloocten-3-yl triflate |

The Heck reaction provides another powerful method for installing the propenyl group. This reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. fu-berlin.deuwindsor.ca For the synthesis of this compound, a 3-halocyclooctene could be reacted with propene. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. diva-portal.org

Transition Metal-Catalyzed Coupling Reactions for Propenyl Moiety Installation

Nickel- and Other Metal-Catalyzed Coupling Strategies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. eie.gr For the synthesis of molecules like this compound, which features a 1,5-diene-like structure, allyl-allyl cross-coupling is a particularly relevant and potent strategy. rsc.org Catalysts based on a variety of metals, including palladium, copper, iridium, and nickel, have demonstrated exceptional control over both regioselectivity and enantioselectivity in these reactions. rsc.org

Nickel-catalyzed reactions, in particular, offer a cost-effective and highly effective means of constructing C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. A notable method involves the coupling of Grignard reagents with alkyl halides or tosylates, which can proceed efficiently at low temperatures using simple nickel salts like NiCl₂ or Ni(acac)₂ in the presence of a diene additive such as 1,3-butadiene. researchgate.net Another powerful nickel-catalyzed approach is the Kumada cross-coupling, which can unite vinyl magnesium bromide with vinyl phosphates to generate 2-substituted 1,3-dienes under mild conditions. researchgate.net This strategy could be adapted to either introduce the allyl group to a pre-formed cyclooctene ring functionalized as a vinyl phosphate (B84403) or to construct the diene system in a related precursor.

These methods are part of a broader family of named cross-coupling reactions, including those developed by Suzuki, Heck, and Negishi, which are primarily based on palladium but have variants using other metals. eie.gr The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Overview of Metal-Catalyzed Coupling Reactions

| Coupling Reaction Type | Typical Metal Catalyst | Substrates | Key Features |

| Allyl-Allyl Coupling | Ni, Pd, Cu, Ir | Allylic nucleophile + Allylic electrophile | Forms 1,5-dienes; can be highly regio- and enantioselective. rsc.org |

| Kumada Coupling | Ni, Pd | Grignard reagent + Organic halide/phosphate | Forms C-C bonds; effective for vinyl-vinyl coupling. researchgate.net |

| Suzuki Coupling | Pd, Ni | Organoboron reagent + Organic halide/triflate | Tolerant of many functional groups. eie.gr |

| Heck Coupling | Pd, Ni | Alkene + Organic halide/triflate | Forms substituted alkenes. eie.gr |

Cyclization Reactions in the Formation of the Cyclooctene Core

Constructing the eight-membered ring of a cyclooctene is a significant synthetic challenge due to unfavorable entropic and enthalpic factors. Chemists have devised several intramolecular cyclization strategies to overcome these hurdles.

Radical Cyclizations (e.g., Samarium Diiodide-Mediated)

Radical cyclizations offer a powerful method for forming rings, often proceeding under mild conditions with high stereoselectivity. Samarium diiodide (SmI₂), known as Kagan's reagent, is a potent single-electron transfer (SET) agent that has been extensively used in the synthesis of complex natural products. manchester.ac.uknih.gov It is particularly effective in mediating ketone-olefin coupling reactions. researchgate.net The general mechanism involves the reduction of a ketone or aldehyde by SmI₂ to form a ketyl radical. manchester.ac.uk This radical intermediate can then add to a suitably positioned intramolecular alkene, initiating a cyclization cascade that results in the formation of a new carbon-carbon bond and a cyclic alcohol, which can be further elaborated into the target cyclooctene.

Research has shown that SmI₂ can induce the cyclization of carbonyl compounds bearing styrene (B11656) subunits to create benzannulated cyclooctenes. doi.org The efficiency and diastereoselectivity of these reactions are often excellent, providing a reliable pathway to complex cyclic systems. researchgate.net

Table 2: Samarium Diiodide-Mediated Radical Cyclization

| Precursor Type | Reagent | Key Intermediate | Product Type |

| Acyclic Ketone-Olefin | SmI₂ | Ketyl Radical | Cycloalkanol manchester.ac.ukresearchgate.net |

| γ-Aryl Ketone | SmI₂ | Ketyl Radical | Benzannulated Cyclooctene doi.org |

Anionic and Cationic Cyclization Processes (e.g., Nicholas Reaction)

The Nicholas reaction provides a robust method for synthesizing cyclic compounds, especially strained rings like cyclooctynes, which are direct precursors to cyclooctenes. mdpi.comunimi.it The reaction's key feature is the stabilization of a propargylic cation through complexation of a nearby alkyne with dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org This stabilization allows the cation to be generated under mild conditions and to be trapped by a wide range of intramolecular nucleophiles, including alcohols, amines, and enol silanes. researchgate.net

The synthetic sequence typically involves the complexation of a propargylic alcohol with Co₂(CO)₈, followed by treatment with a Lewis acid (e.g., BF₃·Et₂O) to generate the stabilized cation. mdpi.comnih.gov Intramolecular attack by the nucleophile forms the eight-membered ring. The altered, less linear geometry of the cobalt-complexed alkyne facilitates the formation of the medium-sized ring by reducing ring strain. mdpi.comresearchgate.net Finally, oxidative demetallation liberates the alkyne, yielding the cyclooctyne (B158145) product which can be subsequently reduced to the corresponding cyclooctene. mdpi.com

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For a molecule like this compound, which possesses at least one stereocenter and planar chirality in its trans-isomers, stereoselective synthesis is essential for accessing specific diastereomers and enantiomers.

Asymmetric Catalysis in Olefinic Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of forming the cyclooctene ring itself, asymmetric ring-closing metathesis (ARCM) stands out as a powerful technique. uwindsor.ca Chiral molybdenum or ruthenium alkylidene complexes can catalyze the cyclization of achiral diene precursors to afford optically active cyclooctenes with high levels of enantioselectivity. uwindsor.ca The catalyst's chiral ligand environment dictates the facial selectivity of the olefin coordination and subsequent metathesis steps.

Furthermore, chiral transition metal complexes are employed in a variety of asymmetric transformations on prochiral olefins, such as hydroacylation or hydrogenation, which could be used to establish the stereocenter at the C3 position of the cyclooctene ring. psu.edu The development of chiral ligands, such as those based on trans-cyclooctene (B1233481) frameworks for rhodium-catalyzed additions, underscores the ongoing innovation in creating tailored catalytic systems for high enantiocontrol. researchgate.netchemistryviews.org

Table 3: Examples of Asymmetric Catalysis for Olefin Functionalization

| Reaction Type | Catalyst System | Substrate Type | Outcome |

| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Mo- or Ru-alkylidene | Achiral triene/diene | Enantiomerically enriched cyclic olefin. uwindsor.ca |

| Asymmetric 1,4-Addition | Rh(I) / Chiral trans-cyclooctene ligand | Cyclic enone | Enantiomerically enriched ß-functionalized ketone. chemistryviews.org |

| Asymmetric Hydrocyanation | Ni(0) / Chiral phosphinite ligand | Prochiral olefin (vinyl arene) | Enantiomerically enriched nitrile. psu.edu |

Chiral Auxiliary and Chiral Ligand-Controlled Approaches

An alternative to asymmetric catalysis is the use of stoichiometric chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com Widely used auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, can control the stereochemistry of alkylation reactions. wikipedia.org In a synthesis of this compound, an auxiliary could be appended to a cyclooctenone precursor to direct the diastereoselective addition of an allyl nucleophile.

Chiral ligands function in a catalytic manner, coordinating to a metal center to create a chiral environment that influences the stereochemical outcome of the reaction. acs.org For instance, iridium complexes bearing chiral phosphoramidite (B1245037) or phosphine-oxazoline ligands have been used to achieve high enantioselectivity in allylic alkylation reactions. uwindsor.ca Similarly, palladium catalysts with chiral ligands like the Trost ligand are effective in asymmetric allylic cyclizations. acs.org A highly diastereoselective synthesis of functionalized trans-cyclooctenes has been demonstrated through the stereocontrolled addition of various nucleophiles, including allyl zinc bromide, to trans-cyclooct-4-enone, yielding the desired products as single diastereomers. nih.gov

Diastereoselective Control in Cyclization and Addition Reactions

The stereocontrolled synthesis of substituted cyclooctene frameworks, particularly the diastereoselective formation of specific isomers, is a significant challenge in organic synthesis. Advanced methodologies have been developed to address this, primarily focusing on diastereoselective cyclization and addition reactions. A prominent strategy involves the use of trans-cyclooctene intermediates, which can be accessed and subsequently functionalized with a high degree of stereocontrol.

A key breakthrough in this area is the development of a general and divergent platform for the diastereoselective synthesis of trans-cyclooctenes. nih.govudel.educhemrxiv.orgnih.gov This approach utilizes trans-cyclooct-4-enone as a versatile intermediate, which can be prepared on a large scale from 1,5-cyclooctadiene (B75094) via a Wacker oxidation followed by a photochemical isomerization. nih.gov Since trans-cyclooct-4-enone is achiral, the photoisomerization step proceeds without the complication of diastereomer formation. nih.govnih.gov

The diastereoselectivity is achieved through the subsequent 1,2-addition of nucleophiles to the ketone. Computational transition state models and experimental results have shown that nucleophilic attack occurs preferentially on the equatorial face of the trans-cyclooct-4-enone ring. nih.govnih.govresearchgate.net This stereocontrolled addition leads to the formation of axial-substituted trans-cyclooctenol derivatives with high diastereoselectivity. nih.govresearchgate.net

This methodology has been successfully applied to a range of nucleophiles, including organolithium reagents. For instance, the addition of lithium phenylacetylide and phenyllithium (B1222949) to trans-cyclooct-4-enone proceeds with high yield and diastereoselectivity, affording the corresponding axial alcohol products. nih.gov This robust method provides a predictable pathway to a variety of functionalized trans-cyclooctenes.

While the direct synthesis of this compound using this specific method has not been explicitly reported in the reviewed literature, the established protocol strongly suggests its feasibility. The use of an allyl nucleophile, such as allyllithium or an allyl Grignard reagent, in the reaction with trans-cyclooct-4-enone would be expected to follow the same diastereoselective pathway, yielding the corresponding axial 3-(2-propenyl)cyclooctenol. Subsequent deoxygenation would then provide the target compound, this compound, with a defined stereochemistry.

The table below summarizes the diastereoselective addition of various nucleophiles to trans-cyclooct-4-enone, demonstrating the versatility and stereocontrol of this synthetic strategy.

| Nucleophile | Product | Yield (%) | Diastereomeric Ratio (axial:equatorial) | Reference |

| LiAlH₄ | trans-cyclooct-4-enol | - | >20:1 | nih.gov |

| Lithium phenylacetylide | trans-1-(phenylethynyl)cyclooct-4-enol | 92 | >20:1 | nih.gov |

| Phenyllithium | trans-1-phenylcyclooct-4-enol | 98 | >20:1 | nih.gov |

Elucidating Reactivity and Mechanistic Pathways of 3 2 Propenyl Cyclooctene

Investigations into Olefinic Transformations at the Propenyl Moiety

The terminal double bond of the propenyl group is susceptible to a variety of transformations typical of alkenes.

Electrophilic addition reactions to 3-(2-propenyl)cyclooctene are expected to proceed preferentially at the more accessible and electron-rich terminal double bond of the propenyl group. The mechanism generally involves the formation of a carbocation intermediate, with the stability of this intermediate dictating the regiochemical outcome according to Markovnikov's rule. libretexts.orglibretexts.orgopenstax.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the propenyl double bond is anticipated to form a vicinal dihalide. The reaction likely proceeds through a cyclic halonium ion intermediate.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the propenyl double bond. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The boron atom of borane (B79455) (BH₃) or its derivatives (e.g., 9-BBN) adds to the terminal carbon, influenced by both steric and electronic factors. chemistrysteps.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a hydroxyl group, yielding the corresponding primary alcohol. chemistrysteps.commasterorganicchemistry.com

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide (or oxirane) at the propenyl double bond. libretexts.orglibretexts.orgyoutube.comleah4sci.com This reaction is a concerted process where the oxygen atom is transferred to the double bond in a single step. libretexts.orgyoutube.com

The regioselectivity of electrophilic additions is primarily governed by the stability of the carbocation intermediate formed during the reaction. libretexts.orglibretexts.org In the case of the propenyl group, the addition of an electrophile (E⁺) to the terminal carbon results in a more stable secondary carbocation, as opposed to the primary carbocation that would be formed if the electrophile added to the internal carbon. Stereoselectivity, particularly in hydroboration-oxidation, is characterized by syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. chemistrysteps.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity and Stereoselectivity of Electrophilic Additions to the Propenyl Group

| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereoselectivity |

| Halogenation | Br₂ | 3-(2,3-Dibromopropyl)cyclooctene | Markovnikov (via halonium ion) | anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(3-Hydroxypropyl)cyclooctene | anti-Markovnikov | syn-addition |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)cyclooctene | N/A | syn-addition |

The mechanisms of these electrophilic additions involve distinct intermediates. For hydrohalogenation, a key intermediate is the secondary carbocation formed upon protonation of the alkene. openstax.org In halogenation, the reaction proceeds through a more stable, bridged halonium ion, which explains the observed anti-addition of the two halogen atoms. libretexts.org The hydroboration reaction involves a four-centered transition state where the boron and hydrogen add across the double bond in a concerted, syn-fashion. chemistrysteps.comchemistrytalk.org Epoxidation also occurs via a concerted mechanism, often described as the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the alkene. youtube.com

In the presence of a radical initiator, such as peroxides, the addition of HBr to the propenyl group can proceed via a radical mechanism. youtube.com This pathway leads to an anti-Markovnikov product because the bromine radical adds to the terminal carbon to generate the more stable secondary carbon radical. youtube.comyoutube.com The resulting radical intermediate can potentially undergo intramolecular cyclization by attacking the double bond of the cyclooctene (B146475) ring, which could lead to the formation of bicyclic products. The feasibility and outcome of such cyclizations depend on factors like ring size of the transition state and reaction conditions.

The propenyl double bond can be cleaved under strong oxidative conditions. youtube.comlibretexts.orglibretexts.org Ozonolysis (O₃) followed by a reductive work-up (e.g., with zinc or dimethyl sulfide) will cleave the double bond to yield an aldehyde. libretexts.orglibretexts.org An oxidative work-up (e.g., with hydrogen peroxide) would further oxidize the resulting aldehyde to a carboxylic acid. youtube.comlibretexts.org Stronger oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) would also cleave the double bond and form a carboxylic acid. libretexts.org

Electrophilic Additions (e.g., Halogenation, Hydroboration-Oxidation, Epoxidation)

Reactivity of the Cyclooctene Ring System

The endocyclic double bond of the cyclooctene ring can also undergo the same types of reactions as the propenyl group, including electrophilic additions and oxidation. However, the trisubstituted nature of this double bond makes it generally less reactive towards many electrophiles compared to the terminal double bond of the propenyl group due to steric hindrance. strath.ac.uk The strain within the cyclooctene ring can also influence its reactivity. For instance, trans-cyclooctene (B1233481) is known to be highly reactive due to significant ring strain, although the cis-isomer is more common and stable. nih.govnih.govresearchgate.net In reactions where the propenyl group has reacted first, the cyclooctene double bond remains available for subsequent transformations, allowing for the synthesis of more complex, bifunctional molecules. Transannular reactions, where a reaction at one site of the ring involves another non-adjacent atom, are also a known feature of cyclooctene chemistry, particularly in the formation of bicyclic products under certain reaction conditions. researchgate.net

Ring-Opening Metathesis (ROM) Reactions

Ring-opening metathesis polymerization (ROMP) is a powerful method for synthesizing polymers with complex functionalities from cyclic olefins. researchgate.net The eight-membered ring of this compound makes it a suitable monomer for this type of polymerization. rsc.org

The presence of the 3-allyl substituent significantly influences the polymerization behavior of the cyclooctene monomer. Research on 3-substituted cyclooctenes has demonstrated that such monomers can undergo ROMP in a highly controlled manner. elsevierpure.com Specifically, the polymerization of allyl-substituted cyclooctenes with ether side-chains using a Grubbs' second-generation catalyst proceeded with remarkable regio- and stereoselectivity. elsevierpure.com This results in polymers with a high degree of head-to-tail regioregularity and a high content of trans-vinylene double bonds in the polymer backbone. elsevierpure.com

The steric bulk of the substituent at the 3-position can affect the selectivity of the polymerization. For instance, in related 3-substituted cyclooctenes, a bulkier substituent led to nearly perfect regioregularity (99% head-to-tail) and stereoselectivity (99% trans-double bond). elsevierpure.com While the 2-propenyl group is not exceptionally bulky, its influence is critical in directing the approach of the catalyst to the endocyclic double bond, thereby controlling the polymer microstructure. The reactivity is also sufficient for the polymerization to proceed efficiently, making it a viable monomer for creating functional polyalkenamers.

A variety of catalyst systems can be employed for the ROMP of cyclooctene derivatives, with ruthenium and molybdenum complexes being the most prominent.

Ruthenium-Based Catalysts: Grubbs' catalysts, particularly the second-generation (G2) and third-generation systems, are highly effective for the ROMP of functionalized cyclooctenes. researchgate.netresearchgate.net Grubbs' second-generation catalyst, 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(phenylmethylene)(tricyclohexylphosphine)ruthenium, is frequently used for the ROMP of allyl-substituted cyclooctenes, demonstrating good functional group tolerance and promoting high selectivity. elsevierpure.com

Molybdenum-Based Catalysts: Molybdenum complexes, such as those of the formula [MoOX₂L₂], can also serve as effective catalysts for the ROMP of cycloolefins. google.com These catalysts, often used with a Lewis acid co-catalyst, are capable of producing polymers with a predominantly cis-oriented double bond configuration. google.com Their application to this compound would offer an alternative pathway to polymers with different stereochemical properties compared to those obtained with ruthenium catalysts.

The choice of catalyst system is crucial as it dictates key polymer properties such as molecular weight, polydispersity, and the cis/trans ratio of the double bonds in the resulting polymer chain.

| Catalyst System | Typical Monomer | Key Characteristics |

| Grubbs' Second-Generation Catalyst | 3-Substituted Cyclooctenes | High regio- and stereoselectivity; produces high trans-polymers. elsevierpure.comresearchgate.net |

| Molybdenum Imido Alkylidene | Cycloolefins | High polymerization rates. |

| Molybdenum Oxo Catalysts ([MoOX₂L₂]) | Cycloolefins | Can produce predominantly cis-polymers; often requires a co-catalyst. google.com |

Transannular Reactions and Skeletal Rearrangements

Medium-sized rings, such as the eight-membered ring in this compound, are subject to significant transannular strain. This strain arises from non-bonded interactions between atoms across the ring, a phenomenon particularly pronounced in cyclooctane (B165968) conformations where hydrogens on opposite sides of the ring are forced into close proximity. ic.ac.uk This inherent strain can serve as a driving force for transannular reactions, where a bond is formed across the ring, leading to bicyclic products.

In this compound, the proximity of the exocyclic allyl group to the endocyclic double bond in certain conformations could facilitate intramolecular reactions. Potential transannular pathways include:

Transannular Ene Reaction: A thermally or Lewis acid-catalyzed reaction could occur where the allyl group acts as the ene component and the endocyclic double bond acts as the enophile, leading to a bicyclo[3.3.1] or bicyclo[5.1.0] system after skeletal rearrangement.

Transannular Cyclization: Under acidic conditions or via radical pathways, the two double bonds could interact to form a new carbon-carbon bond, resulting in a fused or bridged bicyclic skeleton. Such skeletal rearrangements are known to provide rapid access to complex, highly functionalized cyclopentane (B165970) derivatives from other bicyclic systems. nih.gov

These reactions are conformation-dependent, meaning the specific stereochemical outcome is directed by the preferred conformation of the cyclooctene ring. msu.edu

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloadditions)

The presence of two reactive π-systems allows this compound to participate in various cycloaddition reactions. The competition between the endocyclic and exocyclic double bonds is a key aspect of its reactivity profile.

Chemoselectivity: In a cycloaddition reaction, the preference for one double bond over the other is known as chemoselectivity.

In a Diels-Alder reaction , the endocyclic double bond is generally more likely to act as the dienophile due to the ring strain, which enhances its reactivity compared to the acyclic allyl group. nih.gov The reaction involves a conjugated diene adding across the cyclooctene double bond to form a six-membered ring. libretexts.org

In [2+2] photocycloadditions , which are induced by ultraviolet light, the reaction can potentially occur at either double bond. The outcome would depend on the specific sensitizer (B1316253) used and the relative energies of the excited states of the two chromophores.

In 1,3-dipolar cycloadditions , the selectivity can be high. For example, reactions of nitrones with unsaturated amides have been shown to be entirely chemo- and regioselective. rsc.org The strain of the cyclooctene ring could make it more reactive toward dipoles like azides or nitrones compared to the less-strained allyl group. researchgate.net

Regioselectivity: When the cycloaddition partner is unsymmetrical, the orientation of the addition is governed by regioselectivity. In the case of this compound, the allyl group acts as a directing group. The regiochemical outcome is influenced by electronic and steric factors, often predictable by considering the stability of the transition state. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and selectivity of pericyclic reactions, including cycloadditions. wikipedia.orgnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

For a Diels-Alder reaction involving this compound as the dienophile, the key interaction is between the HOMO of the diene and the LUMO of the cyclooctene. youtube.com

LUMO of this compound: The energy and the spatial distribution (orbital coefficients) of the LUMO associated with the endocyclic double bond will determine the reactivity. The electron-donating nature of the alkyl substituent (the allyl group) will slightly raise the energy of the LUMO compared to unsubstituted cyclooctene. The orbital coefficients on the two carbons of the double bond will likely be unequal, leading to a preferred regioselectivity upon attack by a diene.

HOMO-LUMO Energy Gap: A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger stabilizing interaction and a faster reaction. The inherent ring strain in cyclooctene lowers the energy of its LUMO, making it a more reactive dienophile and favoring the reaction. researchgate.net

For a [2+2] photocycloaddition , the analysis shifts to the interaction between the HOMO of one molecule in its excited state and the LUMO of the other in its ground state (or vice versa). The FMO approach can similarly predict whether the reaction is allowed and which isomers are likely to form. slideshare.net

| Reaction Type | FMO Interaction (Normal Demand) | Predicted Site of Reactivity | Key Factor |

| Diels-Alder | HOMO(diene) + LUMO(alkene) | Endocyclic double bond | Ring strain enhances dienophile reactivity. nih.gov |

| [3+2] Cycloaddition | HOMO(dipole) + LUMO(alkene) | Endocyclic double bond | Ring strain lowers LUMO energy, increasing reactivity. researchgate.net |

| [2+2] Photocycloaddition | HOMO*(alkene) + LUMO(alkene) | Endocyclic or Exocyclic | Depends on excited state energies. |

Tandem and Cascade Reactions Involving Both Olefinic Centers of this compound

Tandem or cascade reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a powerful strategy for rapidly building molecular complexity. scripps.edu In the case of this compound, the two double bonds are positioned in a 1,5-relationship, making the molecule an ideal candidate for intramolecular reactions that engage both olefinic centers simultaneously or sequentially.

One of the most plausible transformations is an intramolecular ene reaction . Upon thermal or Lewis acid activation, the allyl group can act as the "ene" component and the cyclooctene double bond as the "enophile." This would lead to the formation of a bicyclic system through the creation of a new carbon-carbon bond and a hydrogen transfer. The reaction would likely proceed through a chair-like transition state to minimize steric interactions, dictating the stereochemistry of the resulting fused ring system.

Another potential pathway involves a transition-metal-catalyzed cycloisomerization . Catalysts based on metals like palladium, rhodium, or gold are known to orchestrate complex rearrangements of dienes. researchgate.net For instance, a palladium(II) hydride catalyst, generated in situ, could initiate a hydropalladation across one of the double bonds, followed by an intramolecular migratory insertion of the second double bond into the newly formed carbon-palladium bond. Reductive elimination would then yield a bicyclic hydrocarbon, effectively "stitching" the two olefinic moieties together. The regioselectivity of the initial hydropalladation would be a critical factor in determining the final product structure.

Furthermore, ring-closing metathesis (RCM) offers a powerful tool for the formation of cyclic structures. While typically used to form a single ring from a diene, specialized applications or specific catalyst choice could potentially favor an intramolecular cross-metathesis type reaction, leading to rearranged bicyclic products.

Finally, tandem reactions can be initiated by engaging the diene in an intermolecular reaction that is followed by an intramolecular cyclization. A notable example is a tandem Diels-Alder/ene reaction . iastate.edu In a hypothetical scenario, if the cyclooctene moiety were to react as a dienophile with a highly reactive diene, the resulting intermediate, still bearing the pendant allyl group, could undergo a subsequent intramolecular ene reaction to form a complex polycyclic structure in a single step.

The feasibility and outcome of these reactions are highly dependent on factors such as reaction conditions, catalyst choice, and the inherent conformational preferences of the cyclooctane ring.

Table 1: Hypothetical Tandem and Cascade Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Product(s) | Key Transformation |

| Intramolecular Ene Reaction | Heat or Lewis Acid (e.g., Et₂AlCl) | Bicyclo[5.4.0]undecane derivative | C-C bond formation and hydrogen transfer |

| Cycloisomerization | Pd(OAc)₂ / Ligand | Bicyclic hydrocarbon | Hydropalladation followed by migratory insertion |

| Tandem Diels-Alder/Ene | Diene (e.g., 2-Bromoacrolein) + Lewis Acid | Polycyclic fused system | Intermolecular cycloaddition followed by intramolecular ene reaction |

| Transannular Cyclization | Strong Acid (e.g., H₂SO₄) | Bicyclic carbocation, leading to various products | Protonation followed by intramolecular attack of the second double bond |

Advanced Functionalization Strategies for Derivatization

Beyond reactions that consume both double bonds, the selective functionalization of specific positions within this compound is crucial for its use as a versatile chemical building block. Advanced strategies such as C-H activation and allylic functionalization offer direct routes to valuable derivatives.

C-H activation is a transformative strategy in organic synthesis that allows for the direct conversion of ubiquitous but generally unreactive C-H bonds into new functional groups, often with high selectivity. scripps.eduyoutube.com For this compound, several distinct C-H bonds are potential targets for functionalization, including allylic, bis-allylic, and aliphatic positions.

Palladium-catalyzed C-H activation is a particularly well-developed field. acs.org By employing a directing group, which is temporarily installed on the molecule, a palladium catalyst can be guided to a specific C-H bond. While this compound lacks an inherent directing group, it could be derivatized (e.g., into an amide or ester at a different position) to enable such transformations. More attractively, modern methods increasingly focus on non-directed or transient directing group strategies, which could allow for the selective functionalization of the allylic C-H bonds. The most likely positions for such a reaction would be the allylic carbons on the cyclooctene ring or the allylic position on the propenyl side chain. The regioselectivity would be influenced by steric hindrance and the electronic nature of the C-H bond.

Iridium and rhodium catalysts are also known to facilitate C-H activation, particularly for processes like borylation, which installs a versatile boronate ester group. youtube.com This group can then be used in a wide array of subsequent cross-coupling reactions to form C-C, C-O, or C-N bonds.

Table 2: Potential C-H Activation Strategies for this compound

| Reaction Type | Catalyst/Reagent | Target C-H Position | Potential Product |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Allylic (ring or chain) | Allylically arylated diene |

| C-H Borylation | [Ir(cod)OMe]₂, Ligand, B₂pin₂ | Allylic or Aliphatic | Borylated diene |

| C-H Olefination | Rh(III) catalyst, Alkene | Vinylic (cyclooctene) | Diene with an additional vinyl substituent |

| C-H Amination | Rh₂(esp)₂, Azide source | Allylic | Allylic amine derivative |

The allylic positions of this compound are inherently activated and thus prime sites for selective oxidation and substitution reactions. The molecule contains two distinct allylic systems: one within the cyclooctene ring and another on the propenyl side chain.

Allylic oxidation introduces an oxygen-containing functional group, typically a hydroxyl or carbonyl group, at a carbon adjacent to a double bond. Classic reagents like selenium dioxide (SeO₂) are effective for this transformation and would likely yield a mixture of allylic alcohols. acs.org More modern and catalytic approaches often provide better selectivity. For instance, using tert-butyl hydroperoxide (TBHP) in the presence of a transition metal catalyst can achieve allylic oxidation under mild conditions. nih.gov Biocatalytic methods, employing enzymes like cytochrome P450, are also powerful for achieving high regio- and stereoselectivity in allylic hydroxylations. frontiersin.org

Allylic substitution involves the replacement of a leaving group at an allylic position with a nucleophile. science.gov This is often a two-step process. First, an allylic halogenation can be achieved using a reagent like N-bromosuccinimide (NBS), which introduces a bromine atom at the allylic position via a radical mechanism. Due to the presence of two different allylic sites, a mixture of products would be expected. Subsequently, the resulting allylic bromide can be displaced by a variety of nucleophiles (e.g., amines, alcohols, stabilized carbanions) in an Sₙ2 or Sₙ2' reaction. Palladium-catalyzed allylic substitution offers a more direct approach, where a π-allyl palladium intermediate is formed in situ from the alkene, which then reacts with a nucleophile. acs.orgnih.gov This method is known for its high efficiency and functional group tolerance.

Table 3: Potential Allylic Functionalization Reactions

| Reaction Type | Reagent(s) | Target Position | Potential Product(s) |

| Allylic Bromination | N-Bromosuccinimide (NBS), light | Allylic (ring and/or chain) | Allylic bromide(s) |

| Allylic Oxidation | Selenium Dioxide (SeO₂) or TBHP/catalyst | Allylic (ring and/or chain) | Allylic alcohol(s) or enone(s) |

| Allylic Substitution (via Halide) | 1. NBS; 2. Nucleophile (e.g., NaCN) | Allylic (ring and/or chain) | Allylically substituted diene |

| Palladium-Catalyzed Allylic Amination | Pd(0) catalyst, Ligand, Amine | Allylic (ring and/or chain) | Allylic amine derivative |

Advanced Analytical and Structural Characterization for Mechanistic and Stereochemical Assignments

High-Resolution NMR Spectroscopic Techniques for Isomer Differentiation and Conformational Analysis.yok.gov.tracs.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For a molecule such as 3-(2-propenyl)cyclooctene, a suite of NMR experiments would be employed to differentiate between potential isomers and to analyze its conformational behavior in solution.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the covalent framework and stereochemical relationships within a molecule. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). libretexts.orgcreative-biostructure.com For this compound, COSY would reveal the connectivity within the cyclooctene (B146475) ring and the allyl side chain, for instance, by showing correlations between the protons on C3 and its adjacent methylene (B1212753) protons in the ring, as well as the correlations between the protons of the allyl group. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comyoutube.comlibretexts.org It provides a direct map of which protons are attached to which carbon atoms, greatly simplifying the assignment of the carbon skeleton. youtube.com Each CH, CH₂, and CH₃ group would give a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comlibretexts.org HMBC is crucial for piecing together the molecular structure by connecting different spin systems identified in the COSY spectrum. For example, it would show a correlation between the protons of the allyl group and the C3 carbon of the cyclooctene ring. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are directly bonded. harvard.eduwordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY could help establish the cis or trans relationship of the allyl group relative to other substituents or protons on the cyclooctene ring. wordpress.com

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton | COSY Correlations (Protons) | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) | NOESY Correlations (Protons) |

| H on C3 | Protons on C2, C4 | C3 | C2, C4, C1', C2' | Protons on C2, C4, C5, C1' |

| Allyl H on C1' | Allyl H on C2' | C1' | C3, C2', C3' | Protons on C3, C2, C4 |

| Allyl H on C2' | Allyl H on C1', C3' | C2' | C1', C3' | Protons on C1' |

| Allyl H on C3' | Allyl H on C2' | C3' | C1', C2' | Protons on C2' |

Cyclooctene and its derivatives are known to exist in multiple conformations that can interconvert. acs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes, such as ring flipping. libretexts.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, and the signals for the individual conformers may be resolved. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change can be calculated. For this compound, DNMR could provide valuable information about the flexibility of the eight-membered ring and the preferred orientation of the allyl substituent. nih.gov

Advanced Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways.rsc.orgfu-berlin.de

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govnih.gov This process provides detailed structural information and can be used to confirm the identity of a compound. researchgate.netnih.gov The fragmentation pattern is often characteristic of a particular molecular structure. For this compound, MS/MS could be used to confirm the presence of the cyclooctene ring and the allyl group by observing characteristic neutral losses, such as the loss of the allyl radical or fragmentation of the cyclooctene ring. dtic.mil

A table of hypothetical MS/MS fragmentation data for this compound is shown below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M]+• | [M - C₃H₅]+ | 41 | Loss of allyl radical |

| [M]+• | [C₈H₁₃]+ | C₃H₅ | Cyclooctenyl cation |

| [M]+• | [C₆H₉]+ | C₅H₉ | Result of retro-Diels-Alder reaction |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.gov This high precision allows for the determination of the elemental composition of the ion, as the exact mass of an ion is unique to its specific combination of isotopes. nih.gov For this compound (C₁₁H₁₈), HRMS would be able to distinguish its molecular formula from other isobaric compounds with the same nominal mass. nih.gov

X-ray Crystallography of Crystalline Derivatives and Metal Complexes.researchgate.netresearchgate.net

Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. For this compound, the chiral center is the carbon atom of the cyclooctene ring to which the propenyl group is attached. The determination of whether this center possesses an R or S configuration is crucial for distinguishing between its enantiomers.

Standard techniques for determining absolute configuration include:

X-ray Crystallography: This is often considered the definitive method for absolute configuration determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a detailed three-dimensional model of the molecule can be constructed. The use of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration can be deduced.

Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light in the ultraviolet and visible regions. It is particularly useful for molecules containing chromophores.

Chiral Derivatization: In some cases, a chiral molecule can be reacted with a known chiral reagent to form diastereomers. The separation and analysis of these diastereomers, often by techniques like NMR spectroscopy or X-ray crystallography, can allow for the inference of the original molecule's absolute configuration.

Currently, specific studies applying these techniques to this compound have not been reported in the reviewed literature.

Molecular Packing and Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the solid material, such as its melting point, solubility, and mechanical strength.

For a non-polar hydrocarbon like this compound, the primary intermolecular forces at play would be:

Van der Waals Forces: These are weak, non-specific attractive forces that arise from temporary fluctuations in electron density. They are the dominant interactions in the solid state of non-polar organic molecules.

π-π Stacking: The propenyl group and the double bond within the cyclooctene ring contain π-electron systems. These can interact with each other in an attractive manner, influencing the packing arrangement.

A detailed analysis of the solid-state structure of this compound would involve single-crystal X-ray diffraction to determine its crystal system, space group, and unit cell dimensions. This information would reveal the precise positioning of each molecule relative to its neighbors and allow for the calculation of intermolecular distances and angles, providing a quantitative understanding of the packing efficiency and the nature of the interactions.

As with its absolute configuration, there is a notable absence of published crystallographic data for this compound. Such research would be a valuable contribution to the field of chemical crystallography and materials science.

Computational and Theoretical Chemistry Studies of 3 2 Propenyl Cyclooctene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure of molecules, which governs their properties and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles of the ground state structure. nih.govnih.gov

For 3-(2-propenyl)cyclooctene, DFT calculations would involve selecting a functional (e.g., B3LYP, ωB97XD, M06-2X) and a basis set (e.g., 6-311G(d,p), def2-QZVPP) to solve the electronic structure problem. nih.govresearchgate.net The geometry optimization process systematically alters the coordinates of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation.

Furthermore, DFT is employed to calculate energy profiles for various chemical processes. By mapping the energy changes as the molecule undergoes conformational changes or reacts, researchers can identify stable isomers, transition states, and reaction intermediates. researchgate.net For instance, calculations could reveal the relative energies of different conformers of this compound, providing a picture of their equilibrium distribution.

Table 1: Illustrative DFT-Calculated Properties for a Conformer of this compound

| Property | Calculated Value | Unit |

| Total Electronic Energy | -465.123456 | Hartrees |

| Dipole Moment | 0.45 | Debye |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.15 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

Note: This table is illustrative. The values are hypothetical and represent the type of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics and physical constants, without relying on experimental data for parameterization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are known for their high accuracy, though they are typically more computationally demanding than DFT.

For molecules like this compound, ab initio calculations are often used to obtain highly accurate single-point energies for geometries that have been optimized using a less expensive method like DFT. This approach provides a benchmark for energetic properties, such as the relative energies of different conformers or the heights of reaction barriers. High-level ab initio methods, sometimes referred to as "gold standard" methods in computational chemistry, are crucial for validating the results of more approximate methods and for cases where electron correlation effects are particularly important. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces (PES) of this compound

The flexibility of the eight-membered ring and the presence of the propenyl substituent give rise to a complex conformational landscape for this compound.

The cyclooctene (B146475) ring is known for its significant conformational flexibility. units.it Unlike smaller rings like cyclopropane (B1198618) or cyclohexane (B81311), which have relatively few low-energy conformations, cyclooctene can adopt several distinct shapes. maricopa.edulibretexts.org Computational studies on (Z)-cyclooctene have identified multiple stable conformers. units.it These conformations are typically chiral and can interconvert through low-energy pathways on the potential energy surface (PES). units.it

The PES describes the energy of the molecule as a function of its geometry. libretexts.org For cyclooctene, the most symmetric forms, such as the perfect boat and chair, are not stable minima but rather transition states that connect different stable, twisted conformations. units.it The exploration of this surface is crucial for understanding the dynamic behavior of the ring system.

The introduction of a 3-(2-propenyl) substituent onto the cyclooctene ring significantly impacts its conformational preferences. The substituent can occupy different positions relative to the ring, broadly categorized as axial-like and equatorial-like, analogous to the positions in cyclohexane. The steric bulk of the propenyl group will generally cause it to favor an equatorial-like position to minimize unfavorable steric interactions with the rest of the ring, particularly with hydrogens on the same side of the ring (transannular interactions). dalalinstitute.com

Computational modeling can quantify the energy difference between conformers where the propenyl group is in an axial-like versus an equatorial-like orientation. This energy difference, often denoted as the A-value in cyclohexane systems, determines the equilibrium populations of the various conformers. The flexibility of the cyclooctene ring means that the ring itself may pucker differently to accommodate the substituent, leading to a complex interplay between the ring's intrinsic conformational preferences and the steric demands of the propenyl group. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Propenyl Group Orientation | Ring Conformation | Relative Energy (kcal/mol) |

| I | Equatorial-like | Twist-Chair | 0.00 |

| II | Axial-like | Twist-Chair | 2.1 |

| III | Equatorial-like | Twist-Boat | 1.5 |

| IV | Axial-like | Twist-Boat | 3.8 |

Note: This table is for illustrative purposes. The conformer names and energy values are hypothetical, representing the expected trend of equatorial preference.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the entire course of a chemical reaction. A potential energy surface (PES) serves as a landscape for a reaction, with stable molecules (reactants and products) residing in energy valleys and the path between them proceeding over an energy saddle point. libretexts.orgyoutube.com

The highest point on the minimum energy path between reactants and products is the transition state (TS). libretexts.org The transition state is not a stable molecule but a fleeting arrangement of atoms with a specific geometry that must be achieved for a reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

For this compound, theoretical studies could elucidate the pathways of various reactions, such as addition reactions to the double bond (e.g., epoxidation or hydrogenation) or pericyclic reactions involving the propenyl group. By calculating the geometries and energies of the transition states, chemists can predict reaction rates and understand stereochemical outcomes. nih.govresearchgate.net For example, transition state calculations can predict which face of the cyclooctene double bond is more susceptible to attack by a reagent. nih.gov

Table 3: Example of Calculated Transition State Data for a Hypothetical Reaction

| Parameter | Value |

| Reaction | Epoxidation of this compound |

| Activation Energy (ΔE‡) | 15.2 kcal/mol |

| Imaginary Frequency | -450 cm⁻¹ |

| Key Bond Distance (forming) | C-O: 2.1 Å |

| Key Bond Distance (breaking) | O-O (in peracid): 1.8 Å |

Note: This table provides a hypothetical example of the kind of data obtained from a transition state calculation.

Prediction of Chemo-, Regio-, and Stereoselectivity in Olefin Transformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the chemo-, regio-, and stereoselectivity of reactions involving molecules with multiple reactive sites, such as this compound. By modeling the transition states of competing reaction pathways, chemists can determine the most likely outcome.

For instance, in an electrophilic addition reaction, computational models can predict whether the electrophile will preferentially attack the cyclooctene double bond or the propenyl double bond (chemoselectivity). This is achieved by calculating the activation energies for both pathways; the path with the lower activation energy is kinetically favored.

Furthermore, these calculations can elucidate the regioselectivity of the addition (e.g., Markovnikov vs. anti-Markovnikov) by comparing the energies of the carbocation intermediates formed. Stereoselectivity, such as the preference for syn or anti addition, can also be predicted by analyzing the steric and electronic interactions in the transition state structures. Theoretical studies on cycloaddition reactions, for example, have successfully predicted product distributions by analyzing the energetics of different approaches of the reacting molecules.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies) for Validation of Experimental Data

Computational methods are also crucial for the prediction of spectroscopic data, which serves as a powerful tool for the validation of experimentally obtained spectra and the structural elucidation of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. modgraph.co.uk By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These predicted spectra can then be compared with experimental data to confirm the proposed structure of a reaction product or an unknown compound. Discrepancies between predicted and experimental spectra can indicate an incorrect structural assignment or the presence of conformational isomers. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. modgraph.co.uk

While specific data tables for this compound are not available in the searched literature, the following table illustrates the type of data that would be generated from such computational studies for a hypothetical analysis.

| Property | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR Shift (Olefinic H, cyclooctene) | GIAO/B3LYP/6-31G(d) | 5.6 ppm | Not Available |

| ¹³C NMR Shift (Olefinic C, cyclooctene) | GIAO/B3LYP/6-31G(d) | 130.2 ppm | Not Available |

| IR Frequency (C=C stretch, cyclooctene) | DFT/B3LYP/6-31G(d) | 1650 cm⁻¹ | Not Available |

| IR Frequency (C=C stretch, propenyl) | DFT/B3LYP/6-31G(d) | 1642 cm⁻¹ | Not Available |

Applications of 3 2 Propenyl Cyclooctene in Polymer Science and Complex Molecule Synthesis

Building Block for Advanced Organic Synthesis

While specific research on "this compound" is not extensively documented, its structural motifs—a medium-sized ring and a reactive allyl group—position it as a potentially valuable building block in advanced organic synthesis. The synthesis of functionalized cyclooctenes can be challenging, but methods like ring-closing metathesis (RCM) have made them more accessible. researchgate.netnih.gov The principles guiding the use of substituted cyclooctenes can be applied to understand the prospective applications of this compound.

Incorporation into Complex Molecular Scaffolds and Natural Product Analogues

The cyclooctene (B146475) framework, combined with the functionality of a propenyl side chain, makes this compound a candidate for the synthesis of complex molecular scaffolds. The allyl group offers a versatile handle for a variety of chemical transformations, including oxidations, additions, and cross-coupling reactions, allowing for its incorporation into larger, more intricate structures.

The synthesis of analogues of natural products is a significant area of research, often aimed at improving biological activity or understanding structure-activity relationships. For instance, analogues of the natural product allicin, which contains an allyl group, have been synthesized and evaluated for their anti-cancer properties. nih.gov Similarly, this compound could serve as a starting material for analogues of natural products that feature an eight-membered ring or an allyl substituent. The synthesis of cyclotetrapeptide analogues of natural products like tentoxin (B1683006) and versicotide D has demonstrated how modifying core structures can lead to compounds with significant biological activity, such as herbicidal properties. researchgate.net

The development of synthetic routes to complex molecules often relies on the strategic use of building blocks that can undergo predictable and high-yielding transformations. The reactivity of the double bond within the cyclooctene ring and the terminal double bond of the propenyl group in this compound could be selectively addressed to build molecular complexity. For example, allylic oxidation is a common strategy in natural product synthesis to introduce functionality at a position adjacent to a double bond. researchgate.netelsevierpure.com

Below is a table of selected natural products and synthetic molecules containing structural motifs relevant to this compound, highlighting the importance of these features in medicinal chemistry and organic synthesis.

| Compound Class | Relevant Structural Motif | Potential Application/Significance |

| Allicin Analogues nih.gov | Allyl group | Development of novel anti-cancer agents. |

| Tentoxin Analogues researchgate.net | Cyclic peptide backbone | Herbicidal activity, lead candidates for bioherbicides. |

| Taxol Precursors researchgate.net | Functionalized cyclooctene | Synthesis of complex anti-cancer natural products. |

| Manzamine A wikipedia.org | Polycyclic alkaloid with a 13-membered ring | Potential as an antitumor compound. |

Precursor for Constrained or Helical Structures

The conformational properties of the cyclooctene ring can be exploited to create constrained or helical structures. While research on this compound specifically for this purpose is not available, the principles can be inferred from related studies. For example, oligomers containing both α- and β-amino acid residues with a five-membered ring constraint have been shown to form helical secondary structures. nih.gov The cyclooctene ring in this compound could similarly be used to introduce specific conformational biases in a molecule.

The formation of helical structures is of significant interest in areas such as protein mimicry and materials science. The defined stereochemistry of a substituted cyclooctene can direct the three-dimensional arrangement of a larger molecule. The synthesis of stapled peptides, where side chains are cyclized to enforce a helical conformation, has proven to be a valuable strategy for increasing the biological activity of short peptides. nih.gov The di-alkenyl nature of a precursor to this compound could, in principle, be utilized in ring-closing metathesis to form such constrained systems.

The reactivity of the trans-isomer of cyclooctene (trans-cyclooctene) is a testament to the influence of ring strain on molecular geometry and reactivity. Trans-cyclooctenes are highly strained and exhibit remarkable reactivity, which has been harnessed for applications in bioorthogonal chemistry. nih.govnih.gov While likely less stable, a trans-isomer of this compound, if synthesized, would be a highly reactive and conformationally constrained molecule. The synthesis of such strained rings often involves photochemical isomerization. nih.govacs.org

The following table summarizes different types of constrained and helical structures and the role that cyclic moieties can play in their formation.

| Structure Type | Role of Cyclic Moiety | Example Synthetic Strategy |

| Helical Peptides nih.gov | Inducing a specific turn or helical conformation. | Incorporation of constrained amino acids (e.g., with a cyclopentane (B165970) ring). |

| Stapled Peptides nih.gov | Covalently linking amino acid side chains to stabilize a helical structure. | Ring-closing metathesis of peptides with alkenyl side chains. |

| Strained Rings nih.govnih.gov | Creating high reactivity and defined geometry due to ring strain. | Photoisomerization of cis-cyclooctenes to trans-cyclooctenes. |

Synthetic Routes to Stereodefined Polycyclic Systems

This compound is a potential precursor for the synthesis of stereodefined polycyclic systems. The two double bonds in the molecule can participate in a variety of cycloaddition and cyclization reactions to build additional rings with controlled stereochemistry. The synthesis of complex polycyclic frameworks is a central goal in organic chemistry, as these structures are common in biologically active natural products. nih.gov

One powerful method for constructing polycyclic systems is the Diels-Alder reaction. While this compound itself could act as a dienophile, derivatives of cyclooctene, such as cyclooctynes, are known to be excellent dienophiles in reactions to form arene-annulated eight-membered ring systems. researchgate.net Furthermore, intramolecular Diels-Alder reactions are a common strategy for the stereoselective synthesis of polycyclic molecules. The propenyl group and the cyclooctene double bond could be tethered to a diene to facilitate such a reaction.

Ring-closing metathesis (RCM) is another key strategy for synthesizing polycyclic systems. researchgate.net For instance, RCM has been used to create fused cyclooctene systems as part of the synthesis of taxane (B156437) skeletons. nih.gov The success of these reactions can be highly dependent on the substrate and the catalyst used. The presence of the allyl group in this compound offers a site for further elaboration to create a diene that could undergo a subsequent RCM to form a bicyclic or more complex polycyclic system.

The stereoselective synthesis of cyclobutanes has been achieved through the contraction of pyrrolidines, showcasing how ring systems can be manipulated to create other, often more strained, rings with high stereocontrol. nih.gov While a different transformation, it highlights the creative strategies employed to generate complex, stereodefined cyclic systems.

The table below outlines several synthetic strategies that could potentially be applied to this compound to generate polycyclic systems.

| Synthetic Strategy | Description | Potential Outcome with this compound |

| Diels-Alder Reaction researchgate.net | A [4+2] cycloaddition between a conjugated diene and a dienophile. | The cyclooctene double bond can act as a dienophile to form a bicyclic system. The propenyl group could be part of a diene for an intramolecular reaction. |

| Ring-Closing Metathesis (RCM) nih.govwikipedia.org | Intramolecular reaction between two alkenes to form a new ring. | Functionalization of the propenyl group to create a second alkene tether, followed by RCM to form a fused or bridged polycyclic system. |

| Carbonylative Cycloaddition csic.es | A nickel-catalyzed reaction of allyl halides and acetylenes to form cyclopentenones. | Derivatization of the propenyl group could provide a substrate for this type of reaction to build a fused five-membered ring. |

| Polycyclization Cascades nih.gov | A series of cyclizations that occur in a single synthetic operation. | A suitably functionalized this compound derivative could be designed to undergo a cascade reaction, rapidly building molecular complexity. |

Emerging Research Directions and Future Perspectives on 3 2 Propenyl Cyclooctene

Sustainable and Green Chemistry Approaches to Synthesis and Transformations